molecular formula C23H28N2O5 B5871863 METHYL 3-(2,6-DIMETHOXYBENZAMIDO)-4-(4-METHYLPIPERIDIN-1-YL)BENZOATE

METHYL 3-(2,6-DIMETHOXYBENZAMIDO)-4-(4-METHYLPIPERIDIN-1-YL)BENZOATE

Cat. No.: B5871863
M. Wt: 412.5 g/mol
InChI Key: DYPOORZGGIFHGZ-UHFFFAOYSA-N
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Description

METHYL 3-(2,6-DIMETHOXYBENZAMIDO)-4-(4-METHYLPIPERIDIN-1-YL)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a benzamido group, a methoxylated benzene ring, and a piperidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(2,6-DIMETHOXYBENZAMIDO)-4-(4-METHYLPIPERIDIN-1-YL)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may involve:

    Formation of the Benzamido Intermediate: This step involves the reaction of 2,6-dimethoxybenzoic acid with an amine to form the benzamido intermediate.

    Coupling with Piperidine: The benzamido intermediate is then coupled with 4-methylpiperidine under specific conditions to form the desired compound.

    Esterification: The final step involves the esterification of the resulting compound with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(2,6-DIMETHOXYBENZAMIDO)-4-(4-METHYLPIPERIDIN-1-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

METHYL 3-(2,6-DIMETHOXYBENZAMIDO)-4-(4-METHYLPIPERIDIN-1-YL)BENZOATE has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 3-(2,6-DIMETHOXYBENZAMIDO)-4-(4-METHYLPIPERIDIN-1-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    METHYL 3-(2,6-DIMETHOXYBENZAMIDO)-4-(4-METHYLPIPERIDIN-1-YL)BENZOATE: can be compared with other benzamido and piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-methylpiperidin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-15-10-12-25(13-11-15)18-9-8-16(23(27)30-4)14-17(18)24-22(26)21-19(28-2)6-5-7-20(21)29-3/h5-9,14-15H,10-13H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPOORZGGIFHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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